Immunosuppressive Scaffold Potency vs. Other Quinoline Analogs
In a systematic study of quinoline derivatives, 5,7-dimethoxyquinolin-4-yl ortho-substituted benzoate derivatives (compounds 18, 22, 24, 28, 31, 37) demonstrated significantly stronger T-cell inhibitory activity compared to other quinoline analogs [1]. Specifically, compound 22 (5,7-dimethoxyquinolin-4-yl 2,6-dichlorobenzoate) and compound 40 (5,7-dimethoxyquinolin-4-yl 4-methylbenzenesulfonate) exhibited potent inhibitory activity without significant cytotoxicity at 10 µM concentration in a functional T-cell assay [1]. The 4-chloro-5,7-dimethoxyquinoline core serves as the direct synthetic precursor to this active scaffold, and procurement of the correct 5,7-regioisomer is essential to access this immunosuppressive chemotype.
| Evidence Dimension | Immunosuppressive activity in T-cell functional assay |
|---|---|
| Target Compound Data | 5,7-dimethoxyquinolin-4-yl derivatives: potent inhibition at 10 µM without cytotoxicity |
| Comparator Or Baseline | Other quinoline analogs in the study showed weaker or no inhibition |
| Quantified Difference | Activity classified as 'quite stronger' vs. other analogs; specific IC50 values not reported in abstract |
| Conditions | T-cell functional assay and MTT cytotoxicity method at 10 µM |
Why This Matters
A buyer targeting immunosuppressive drug discovery must source the 5,7-isomer specifically, as the 6,7-isomer is directed toward oncology kinase programs and does not yield the same biological profile.
- [1] Synthesis and evaluation of a novel series of quinoline derivatives with immunosuppressive activity. Bioorganic & Medicinal Chemistry, 2009, 17, 6979–6986. View Source
